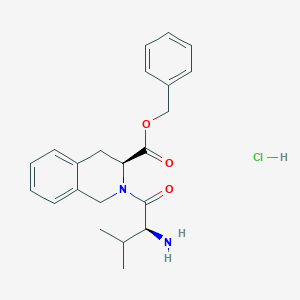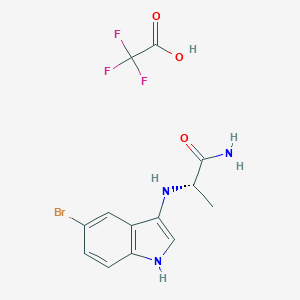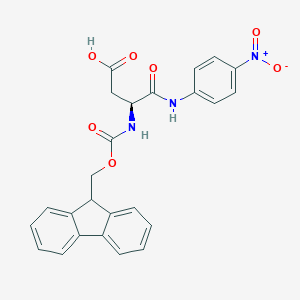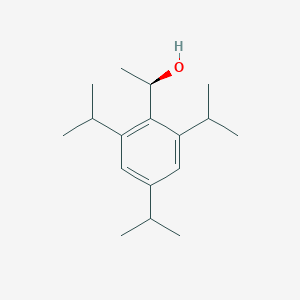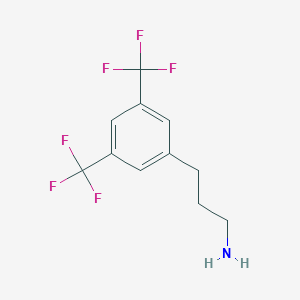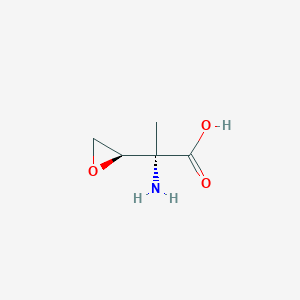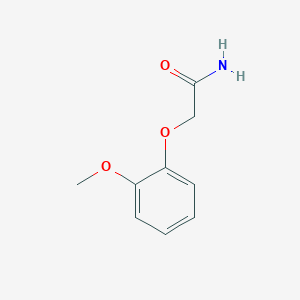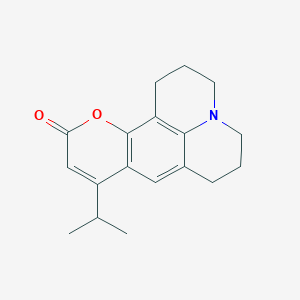
Coumarin 480 d dye content
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin 480 D is a synthetic dye known for its high photostability and efficiency in laser applications. It is a derivative of coumarin, a naturally occurring compound found in many plants. The chemical structure of Coumarin 480 D includes a benzene ring fused to an α-pyrone ring, which contributes to its unique fluorescence properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Coumarin 480 D can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods involve the reaction of phenols with β-ketoesters or aldehydes under acidic or basic conditions . For instance, the Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the coumarin core .
Industrial Production Methods
Industrial production of Coumarin 480 D typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to achieve the desired dye content of 99% .
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin 480 D undergoes various chemical reactions, including:
Oxidation: Coumarin derivatives can be oxidized to form hydroxylated products.
Reduction: Reduction reactions can convert coumarin derivatives to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and nitro compounds . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include hydroxylated coumarins, dihydrocoumarins, and various substituted coumarins, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Coumarin 480 D has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Coumarin 480 D involves its ability to absorb ultraviolet light and emit visible fluorescence. This property is due to the presence of the benzene and α-pyrone rings in its structure, which facilitate the absorption and emission of light . The fluorescence of Coumarin 480 D is influenced by the surrounding environment, making it useful for detecting changes in polarity and pH .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Coumarin 480 D include:
- Coumarin 7
- Coumarin 102
- Coumarin 343
- Coumarin 153
- Fluorescein
- Rhodamine 110 chloride
Uniqueness
Coumarin 480 D is unique due to its high photostability and efficiency in laser applications. It exhibits a distinct fluorescence emission at 467 nm when excited at 392 nm, making it particularly useful in applications requiring stable and efficient fluorescence .
Eigenschaften
CAS-Nummer |
171615-15-9 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
6-propan-2-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C18H21NO2/c1-11(2)14-10-16(20)21-18-13-6-4-8-19-7-3-5-12(17(13)19)9-15(14)18/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
WWZVTLIQPPVZEL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
Kanonische SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


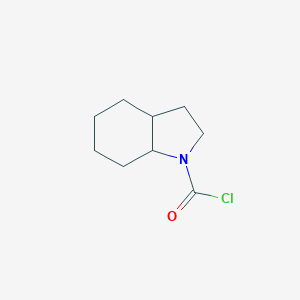
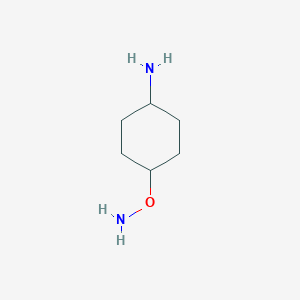
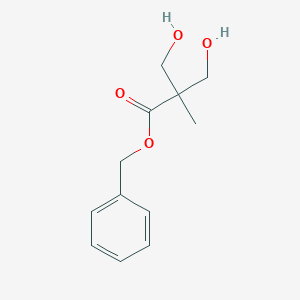
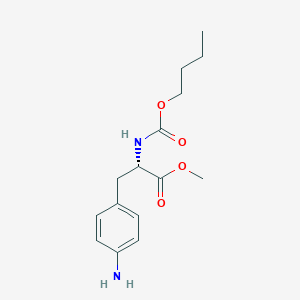
![2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine](/img/structure/B70465.png)
![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)
